CRF1 Receptor Antagonist Activity: Quantitative Comparison with Ethyl Analog
The compound demonstrates potent antagonist activity at the human corticotropin-releasing factor receptor 1 (CRF1). In a binding displacement assay, it exhibits an IC50 of 155 nM [1]. This activity is distinct from the ethyl analog (CAS 1352481-77-6), which is reported to inhibit JAK3 kinase with an IC50 of 0.8 μM (800 nM) [2], suggesting a different target selectivity profile. The propyl derivative's CRF1 antagonism is further confirmed in a functional cAMP inhibition assay (IC50: 563 nM) [1], establishing a quantitative basis for its selection over analogs in CRF1-related research.
| Evidence Dimension | CRF1 receptor antagonist activity (binding) |
|---|---|
| Target Compound Data | IC50 = 155 nM |
| Comparator Or Baseline | Ethyl analog (CAS 1352481-77-6): IC50 = 0.8 μM (800 nM) for JAK3 kinase inhibition |
| Quantified Difference | Target compound is ~5-fold more potent at its primary target (CRF1) than the ethyl analog is at its reported target (JAK3), indicating divergent selectivity. |
| Conditions | [125I]-CRF displacement in HEK293 cells expressing human CRF1 receptor; 2 hr incubation |
Why This Matters
Enables targeted procurement for CRF1 antagonist development, where the ethyl analog's JAK3 activity is irrelevant and may confound results.
- [1] BindingDB. BDBM50387013 (CHEMBL2049188). Affinity Data: IC50 155 nM for human CRF1 receptor. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387013 View Source
- [2] Kuujia. [5-(4-Ethyl-phenyl)-1H-pyrazol-3-yl]-acetonitrile. CAS 1352481-77-6. https://www.kuujia.com/cas-1352481-77-6.html View Source
